

The Versatile 1-Oxaspiro[2.5]octane Scaffold: A Gateway to Bioactive Molecules

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Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

Cat. No.: B086694

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Application Note & Protocol

The **1-oxaspiro[2.5]octane** core, a unique structural motif featuring a spiro-fused cyclohexane and oxirane ring, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules. Its inherent ring strain and defined stereochemistry make it an attractive starting point for constructing complex molecular architectures. This document provides an overview of the application of **1-oxaspiro[2.5]octane** in the synthesis of two distinct classes of therapeutic agents: the antidepressant drug Venlafaxine and a novel class of Methionine Aminopeptidase-2 (MetAP-2) inhibitors with anti-angiogenic and anti-obesity potential. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of relevant quantitative data and visual representations of the associated biological pathways.

Synthesis of Venlafaxine Intermediate

The antidepressant Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), can be synthesized utilizing a chiral intermediate derived from **1-oxaspiro[2.5]octane**. The key intermediate, (1-oxaspiro[2.5]octan-2-yl)methanol, serves as a precursor to the final drug molecule.

Experimental Protocol: Synthesis of (1-Oxaspiro[2.5]octan-2-yl)methanol

This protocol describes the epoxidation of methylenecyclohexane to form **1-oxaspiro[2.5]octane**, followed by hydroxymethylation. A common method for the epoxidation

of unfunctionalized olefins is the Corey-Chaykovsky reaction.[1][2][3][4]

Step 1: Formation of **1-Oxaspiro[2.5]octane** via Corey-Chaykovsky Reaction

- Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add trimethylsulfonium iodide (1.1 eq) to dry dimethyl sulfoxide (DMSO). Stir the mixture at room temperature until the salt is completely dissolved.
- Reaction with Cyclohexanone: Cool the solution to 0 °C in an ice bath. Add cyclohexanone (1.0 eq) to the reaction mixture.
- Ylide Generation and Epoxidation: Slowly add a solution of potassium tert-butoxide (1.1 eq) in dry DMSO to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up and Isolation: Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **1-oxaspiro[2.5]octane** can be purified by vacuum distillation.

Step 2: Synthesis of (1-Oxaspiro[2.5]octan-2-yl)methanol

The conversion of the epoxide to the corresponding hydroxymethyl derivative can be achieved through various methods, including the use of a formyl anion equivalent followed by reduction, or through a multi-step sequence involving nucleophilic opening with a cyanide source, reduction of the nitrile, and subsequent diazotization/hydrolysis. For the purpose of this protocol, a generalized nucleophilic ring-opening followed by functional group manipulation is described.

- Ring Opening: The ring-opening of **1-oxaspiro[2.5]octane** can be achieved by reacting it with a suitable nucleophile that allows for the introduction of a one-carbon unit.
- Conversion to the Alcohol: The introduced functional group is then converted to a hydroxymethyl group.

A more direct, albeit asymmetric, approach to a related intermediate for venlafaxine involves the Sharpless asymmetric epoxidation of an allylic alcohol precursor.

Experimental Protocol: Synthesis of Venlafaxine from a Key Intermediate

The synthesis of venlafaxine from its precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, involves N-methylation.[5][6]

- N-methylation (Eschweiler-Clarke Reaction): To a stirred solution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, 2.2 eq) dropwise at 0 °C.
- Reaction: Heat the reaction mixture at reflux (around 100 °C) for 8-12 hours.
- Work-up: Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (Venlafaxine free base), can be purified by column chromatography on silica gel.[7]
- Salt Formation: To a solution of the purified free base in isopropanol, add a solution of HCl in isopropanol to precipitate Venlafaxine hydrochloride. Filter the solid, wash with cold isopropanol, and dry under vacuum.

Quantitative Data

Step	Product	Yield
N-methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol	1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol	~35%[5]
Conversion to Venlafaxine Hydrochloride	Venlafaxine Hydrochloride	~60%[5]

Synthesis of 1-Oxaspiro[2.5]octane-based MetAP-2 Inhibitors

The natural product fumagillin, containing a **1-oxaspiro[2.5]octane** core, is a potent inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for angiogenesis. This has inspired the development of synthetic analogs with improved pharmacological properties for the treatment of cancer and obesity. These inhibitors act by irreversible covalent modification of a histidine residue in the active site of MetAP-2.

Experimental Protocol: General Synthesis of a 1-Oxaspiro[2.5]octane-based MetAP-2 Inhibitor

This generalized protocol is based on the synthesis of fumagillin analogs.

Step 1: Synthesis of a Substituted Cyclohexanone Precursor

The synthesis typically starts with a functionalized cyclohexanone, which can be prepared through various established organic chemistry methods, such as the Michael addition of a nucleophile to a cyclohexenone derivative.

Step 2: Formation of the **1-Oxaspiro[2.5]octane** Ring

The spiro-epoxide is constructed using the Corey-Chaykovsky reaction on the substituted cyclohexanone, as described in the Venlafaxine synthesis section.

Step 3: Elaboration of the Side Chain

The side chain, which is crucial for binding to the MetAP-2 enzyme, is then elaborated. This often involves a series of reactions to introduce functionalities that mimic the side chain of fumagillin or are designed to have improved properties.

Step 4: Final Modification and Purification

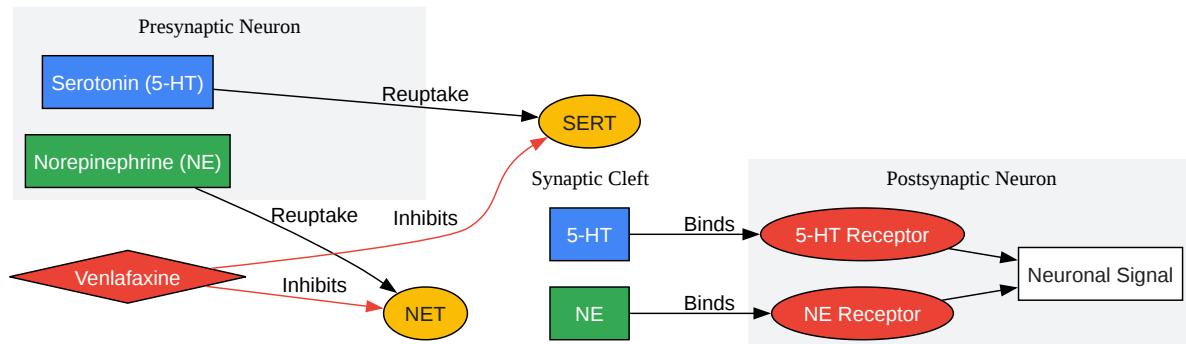
Final functional group manipulations and purification by chromatography yield the target MetAP-2 inhibitor.

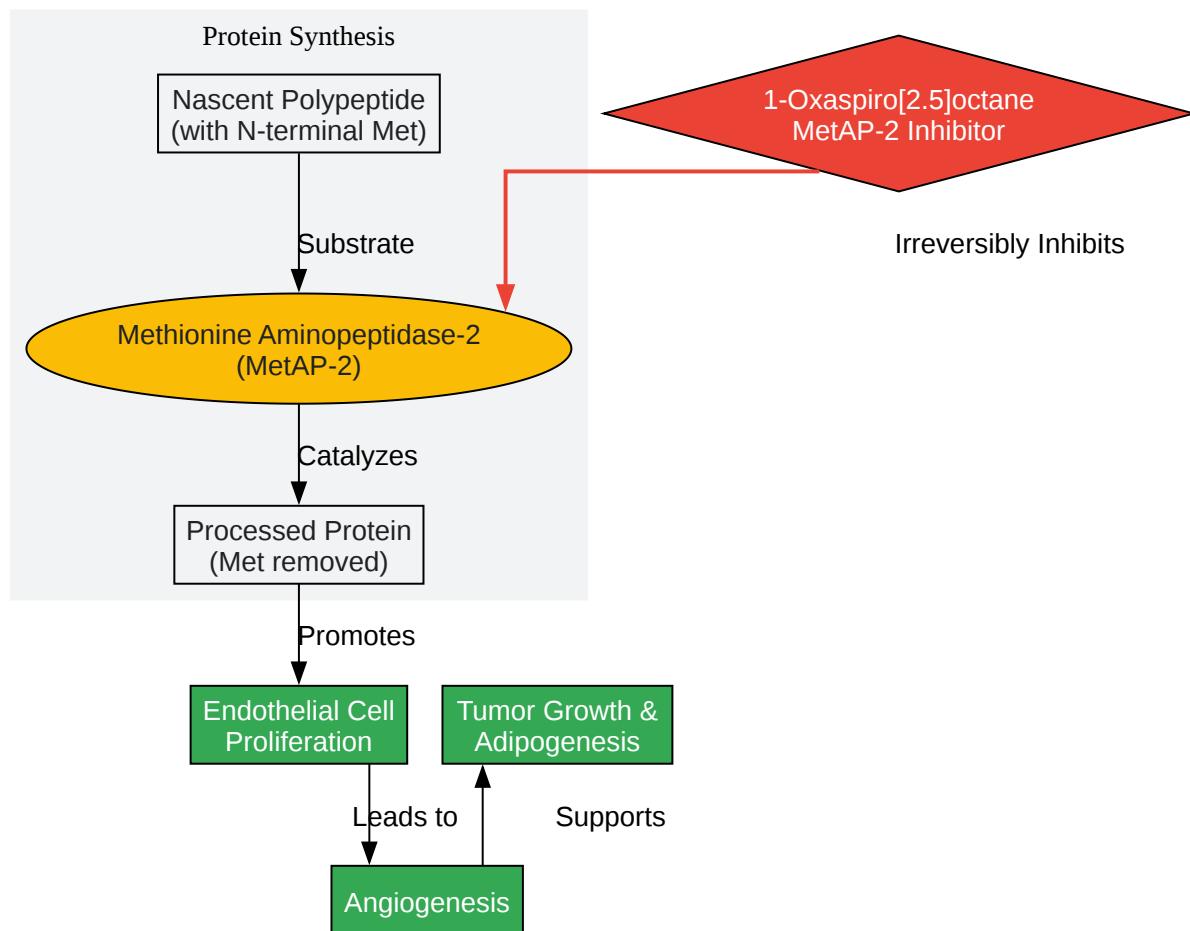
Quantitative Data

Compound	Target	IC50	Cell Proliferation Inhibition (HUVEC)
Racemic Screening Hit (Tartronic diamide scaffold)	MetAP-2	150 nM	1.9 μ M ^[8]
Optimized Lead Compound	MetAP-2	<10 nM	15 nM ^{[8][9]}

Visualizing the Pathways

To better understand the biological context of these bioactive molecules, the following diagrams illustrate their mechanisms of action.



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